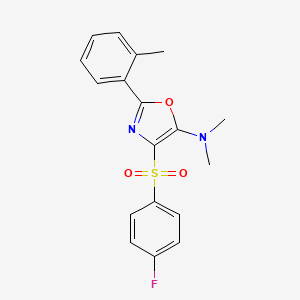

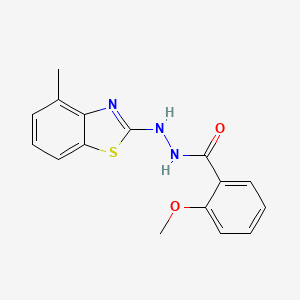

4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

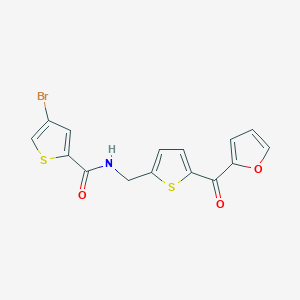

4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as FSL-1 and belongs to the class of oxazol-5-amine derivatives.

科学的研究の応用

Fluorescent Molecular Probes and Solvatochromic Dyes

One of the primary applications of derivatives of 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine is in the development of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which correlates with the solvent polarity. This property makes them ideal for developing ultrasensitive fluorescent molecular probes for studying biological events and processes. The presence of a "push-pull" electron transfer system within these molecules enhances their fluorescence-environment dependence, emission wavelength, extinction coefficients, quantum yields, and Stokes shift, making them useful in a variety of scientific and analytical applications (Diwu et al., 1997).

Polymer Electrolytes

Another significant application area is in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This method allows for precise control of cation functionality without harmful side reactions, enabling the direct incorporation of guanidinium into stable phenyl rings. Such polymer electrolytes have potential applications in energy storage and conversion devices, highlighting the versatility of the 4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine derivatives in materials science (Kim et al., 2011).

Advanced Material Synthesis

The compound and its derivatives are also involved in the synthesis of advanced materials, such as sulfonated block copolymers with fluorenyl groups for fuel-cell applications. These copolymers exhibit higher proton conductivity compared to some of the leading materials in the field, such as Nafion membranes. The study of these materials provides insights into the relationship between the structure of the copolymers and their properties, including water uptake, proton conductivity, and phase separation, all of which are crucial for their performance in fuel cells (Bae et al., 2009).

Spectral and Luminescence Properties

Research into the spectral and luminescence properties of derivatives containing the dimethylamino group and sulfonyl group has demonstrated the transmission of electronic effects through the sulfonyl group to the overall molecular π-electron system. This interaction leads to interesting phenomena such as salvation fluorochromia in polar solvents and significant Stokes shifts in some compounds, which could be leveraged in the design of optical materials and sensors (Fedyunyaeva & Shershukov, 1993).

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S/c1-12-6-4-5-7-15(12)16-20-17(18(24-16)21(2)3)25(22,23)14-10-8-13(19)9-11-14/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISBQWBKNYAJGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-N,N-dimethyl-2-(o-tolyl)oxazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

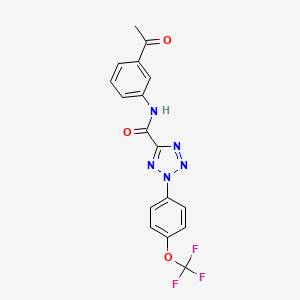

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)

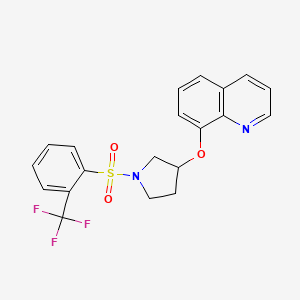

![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)

![2-({Amino[(3-methoxybenzyl)sulfanyl]methylene}amino)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine](/img/structure/B2407189.png)

![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)